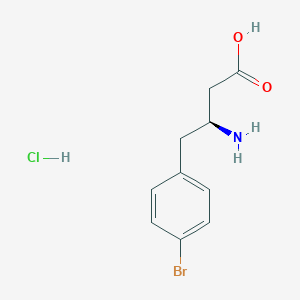

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375837 | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-71-4, 270062-84-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical development. It consolidates available data on its chemical and physical properties, safety and handling protocols, and biological context. While detailed experimental data for this specific molecule is limited, this guide presents representative methodologies and logical workflows based on structurally related compounds, positioning it as a valuable building block for advanced chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated derivative of 3-amino-4-phenylbutanoic acid. The presence of the bromophenyl group and its specific stereochemistry are key features that influence its potential biological activity and utility in synthesis. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | [1] |

| CAS Number | 270062-84-5 | [2][3] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [1][4] |

| Molecular Weight | 294.57 g/mol | [1] |

| Boiling Point | 387.6 ± 32.0 °C (Predicted) | [2] |

| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.76 ± 0.10 (Predicted) | [2] |

| Storage | Sealed in a dry place, Room Temperature | [2] |

| Synonyms | H-b-HoPhe(4-Br)-OH·HCl, (S)-3-Amino-4-(4-bromo-phenyl)-butyric acid HCl | [2] |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Classification:

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][5] |

Handling and First Aid Protocols:

-

Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid contact with skin and eyes and prevent dust formation.[5][6]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[5]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][5]

Biological Context and Potential Applications

While direct biological activity studies for this compound are not extensively documented in the public domain, its structural characteristics provide insight into its potential applications.

As a chiral amino acid derivative, it belongs to a class of compounds with significant biological relevance. The bromophenyl moiety can enhance binding affinity to biological targets.[7] Compounds with similar structures are known to interact with neurotransmitter systems, suggesting potential applications in neuroscience research.[7]

Most notably, structurally related compounds are recognized as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). For instance, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a crucial intermediate for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[8][9] This positions this compound as a valuable building block for the discovery and development of novel therapeutics.

Caption: Logical pathway from chemical building block to therapeutic use.

Experimental Protocols

Representative Synthesis Protocol

The following protocol is adapted from the synthesis of a related compound and outlines a general path from an ester precursor.[9]

Objective: To synthesize this compound via hydrolysis of its corresponding ester.

Materials:

-

(S)-3-Amino-4-(4-bromophenyl)butanoic acid ethyl ester (or other suitable ester)

-

Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Methanol (MeOH) or other suitable solvent

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2N solution

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: Dissolve the starting ester material in methanol in a round-bottom flask. Add an aqueous solution of LiOH (typically 1.5-2.0 equivalents).

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous residue, add dichloromethane. Cool the mixture in an ice bath and slowly add 2N HCl with stirring to adjust the pH to approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Caption: Representative workflow for synthesis and purification.

General Protocol for Purity Analysis by HPLC

Purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of the synthesized compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample prepared in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

-

System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation: Prepare a sample solution of the compound at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Elution: Run a linear gradient elution, for example, from 5% B to 95% B over 20 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Analysis: Integrate the peak areas to calculate the purity of the compound as a percentage of the total peak area. Purity of >98% is often desired for intermediates in drug development.[8]

References

- 1. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. equationchemical.com [equationchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. canbipharm.com [canbipharm.com]

- 6. peptide.com [peptide.com]

- 7. Buy (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride [smolecule.com]

- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

An In-depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

CAS Number: 270062-84-5

Synonyms: 4-Bromo-L-β-homophenylalanine hydrochloride, H-β-HoPhe(4-Br)-OH·HCl

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a halogenated analog of phenibut and a derivative of the neurotransmitter γ-aminobutyric acid (GABA). Structurally, it is a close analog of baclofen, a well-known agonist of the GABA-B receptor that is clinically used as a muscle relaxant and anti-spastic agent. The presence of a bromine atom on the phenyl ring at the para position is a key feature of this molecule, influencing its physicochemical properties and potentially its biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, targeting researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 294.58 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Purity | ≥98% (by NMR) | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁵ = -19 ± 2º (c=1 in DMF) | --INVALID-LINK-- |

| Storage Conditions | 0-8°C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 387.6 ± 32.0 °C | N/A |

| Density (Predicted) | 1.517 ± 0.06 g/cm³ | N/A |

Synthesis and Manufacturing

General Synthetic Approach

A common strategy for the synthesis of 3-aryl-4-aminobutanoic acids involves the conjugate addition of a nucleophile to a substituted cinnamic acid derivative, followed by functional group manipulations. An alternative approach involves the use of a chiral auxiliary to introduce the desired stereochemistry at the C3 position.

A representative synthetic workflow is depicted in the following diagram:

An In-depth Technical Guide on (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a halogenated derivative of β-phenyl-γ-aminobutyric acid (phenibut). Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) suggests its potential interaction with GABA receptors, particularly the GABA-B subtype. Compounds of this class are of significant interest in neuroscience and pharmacology as potential modulators of inhibitory neurotransmission, with possible therapeutic applications in anxiety disorders, spasticity, and other neurological conditions. This technical guide provides a comprehensive overview of its chemical structure, a representative synthesis protocol, and the general experimental methodologies for characterizing its potential biological activity as a GABA-B receptor modulator. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents general protocols and workflows relevant to its class of molecules.

Chemical Structure and Properties

This compound possesses a chiral center at the C3 position, with the (S)-enantiomer being specified. The structure comprises a butanoic acid backbone substituted with an amino group at the β-position and a 4-bromophenyl group at the γ-position. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | PubChem[1] |

| Molecular Weight | 294.57 g/mol | PubChem[1] |

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

| CAS Number | 270062-84-5 | Chemdad[2] |

| Predicted Boiling Point | 387.6 ± 32.0 °C | Chemdad[2] |

| Predicted Density | 1.517 ± 0.06 g/cm³ | Chemdad[2] |

| Predicted pKa | 3.76 ± 0.10 | Chemdad[2] |

Synthesis and Purification

Representative Synthesis Protocol (adapted from Organic Syntheses, 2018, 95, 328-344[3]):

This protocol is for the synthesis of the free acid. The conversion to the hydrochloride salt is a standard procedure.

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

-

To a solution of (4-bromophenyl)boronic acid (1.0 equiv) in 1,4-dioxane, add bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Add water and triethylamine (1.0 equiv).

-

Add ethyl (E)-but-2-enoate (1.2 equiv) and heat the reaction mixture.

-

Upon completion, extract the product with an organic solvent and purify by column chromatography.

Step 2: Hydrolysis to (S)-3-(4-bromophenyl)butanoic acid

-

Dissolve the ethyl ester from Step 1 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with hydrochloric acid to pH 1-2.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free acid.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified (S)-3-Amino-4-(4-bromophenyl)butanoic acid in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific pharmacological data for this compound is not extensively documented, its structural similarity to known GABA-B receptor agonists and positive allosteric modulators (PAMs) suggests it may act on this receptor system.[4][5]

GABA-B Receptor Signaling Pathway:

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation leads to a cascade of intracellular events:

References

- 1. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacological data for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is not extensively available in public-domain scientific literature. This guide is based on the well-established mechanism of action of its close structural analogs, which are agonists of the GABAB receptor. The principles and methodologies described herein represent the standard approach for characterizing such compounds.

Introduction

This compound is a chiral amino acid derivative. Its structure, featuring a γ-amino acid backbone and a substituted phenyl ring, bears a strong resemblance to phenibut and baclofen, which are well-characterized agonists of the γ-aminobutyric acid (GABA) type B receptor (GABABR). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2] Given its structural characteristics, this compound is presumed to act as a GABAB receptor agonist. This guide delineates the putative mechanism of action of this compound by detailing the molecular signaling cascade of GABAB receptors and the standard experimental protocols used for its characterization.

Core Mechanism of Action: GABAB Receptor Agonism

The primary molecular target for this compound is expected to be the GABAB receptor. Functional GABAB receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which belong to the Class C family of G-protein coupled receptors (GPCRs).[3][4]

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated heterotrimeric Gi/o proteins.[3][4] This activation initiates a cascade of downstream signaling events that ultimately result in neuronal inhibition. The key signaling pathways are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][4]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of ion channels.[3][4]

-

It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the postsynaptic membrane, and a slow inhibitory postsynaptic potential (IPSP).[4][5]

-

It inhibits high-voltage-activated Ca2+ channels (HVA-Ca2+ channels) at presynaptic terminals, which in turn reduces the influx of calcium ions and consequently decreases the release of neurotransmitters.[4][5]

-

These actions collectively produce a prolonged inhibitory effect on neuronal activity.[1]

Caption: GABAB Receptor Signaling Pathway.

Quantitative Analysis of GABAB Receptor Agonism

To quantify the interaction of a compound with the GABAB receptor, several key parameters are determined through in vitro pharmacological assays. These include the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). The table below presents representative data for the well-characterized GABAB agonist, baclofen, to illustrate the expected pharmacological profile for a compound like this compound.

| Assay Type | Parameter | Representative Value (Baclofen) | Description |

| Radioligand Binding Assay | Ki | 100 - 400 nM | Equilibrium dissociation constant; a measure of the affinity of the ligand for the receptor. |

| [35S]GTPγS Binding Assay | EC50 | 200 - 800 nM | Molar concentration of an agonist that produces 50% of the maximal possible response in G-protein activation. |

| [35S]GTPγS Binding Assay | Emax | ~100% (relative to GABA) | The maximum response achievable by an agonist relative to the endogenous ligand. |

| cAMP Accumulation Assay | IC50 | 1 - 5 µM | Molar concentration of an agonist that inhibits 50% of the forskolin-stimulated cAMP production. |

Note: These values are illustrative and can vary depending on the specific cell type, tissue preparation, and experimental conditions.

Experimental Protocols for Mechanistic Characterization

The mechanism of action of a putative GABAB agonist is elucidated through a series of established in vitro assays. Each assay probes a specific step in the receptor activation and signaling cascade.

Caption: Experimental Workflow for Characterization.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the GABAB receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing recombinant GABAB receptors in a cold buffer.

-

Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors.[6] Thorough washing is crucial to remove endogenous GABA.[6]

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[6]

-

-

Competition Binding:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a selective GABAB radioligand (e.g., [3H]CGP54626).[7]

-

Add increasing concentrations of the unlabeled test compound.

-

Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a known GABAB ligand (e.g., unlabeled GABA or baclofen).

-

-

Incubation and Filtration:

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

[35S]GTPγS Binding Assay

This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[8][9]

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound for activating Gi/o proteins.

Methodology:

-

Assay Setup:

-

Incubation:

-

Termination and Detection:

-

The assay is terminated by rapid filtration, similar to the binding assay, to capture the [35S]GTPγS-bound G-proteins on filters.[9]

-

Alternatively, a homogeneous scintillation proximity assay (SPA) format can be used, where membranes are captured by antibody-coated or wheat germ agglutinin (WGA) beads, eliminating the need for filtration.[8][9]

-

-

Data Analysis:

-

Measure the amount of bound [35S]GTPγS via scintillation counting.

-

Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve. Emax is often expressed relative to the stimulation produced by the endogenous agonist, GABA.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.[12]

Objective: To quantify the inhibitory effect of the test compound on cAMP production (IC50).

Methodology:

-

Cell Culture:

-

Use whole cells stably expressing the GABAB receptor.

-

-

Adenylyl Cyclase Stimulation:

-

Compound Treatment:

-

Incubate the forskolin-treated cells with increasing concentrations of the test compound.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[12][13] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[12][13]

-

-

Data Analysis:

-

The detection signal is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the signal against the log concentration of the test compound to obtain an inhibition curve.

-

Calculate the IC50 value, representing the concentration of the agonist that causes a 50% reduction in forskolin-stimulated cAMP levels.

-

Conclusion

Based on its close structural similarity to known GABAB receptor agonists, the core mechanism of action for this compound is strongly presumed to be the activation of GABAB receptors. This activation triggers Gi/o protein-mediated signaling, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, resulting in a net inhibitory effect on neuronal activity. For drug development professionals, this compound represents a potential modulator of the GABAergic system, with putative therapeutic applications in conditions characterized by neuronal hyperexcitability, such as spasticity, anxiety, and certain types of pain.[1] However, it is critical to underscore that this proposed mechanism is inferential. A comprehensive pharmacological characterization, utilizing the experimental protocols detailed in this guide, is necessary to empirically validate its binding affinity, functional potency, and efficacy at the GABAB receptor.

References

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Reactome | GABA B receptor activation [reactome.org]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. resources.revvity.com [resources.revvity.com]

The Rise and Fall of a GERD Candidate: A Technical History of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Lesogaberan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, known during its clinical development as Lesogaberan (AZD-3355), emerged from the laboratories of AstraZeneca as a promising therapeutic agent for gastroesophageal reflux disease (GERD).[1] This potent and selective GABA-B receptor agonist was designed to offer a safer alternative to existing treatments by minimizing central nervous system side effects.[1] Despite demonstrating clear pharmacological activity and some efficacy in early trials, Lesogaberan's journey was ultimately cut short. This technical guide provides an in-depth chronicle of its discovery, development, and the scientific data that defined its trajectory, offering valuable insights for researchers in the field of drug development.

Discovery and Rationale

The development of Lesogaberan was rooted in the established role of the γ-aminobutyric acid type B (GABA-B) receptor in regulating transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying GERD. The existing GABA-B agonist, baclofen, had shown efficacy in reducing TLESRs but was hampered by dose-limiting central nervous system (CNS) side effects such as dizziness and somnolence. AstraZeneca initiated a drug discovery program to identify novel GABA-B agonists with a superior therapeutic window, aiming for potent peripheral activity on the lower esophageal sphincter with reduced CNS penetration. This effort led to the identification of this compound, later named Lesogaberan.

Chemical Synthesis

The synthesis of Lesogaberan was a key aspect of its development, requiring a stereospecific approach to obtain the desired (S)-enantiomer. While the full detailed synthesis from the primary discovery paper by Alstermark et al. (2008) is not publicly available in its entirety, related patents and analogous syntheses provide a likely route. A common method for the asymmetric synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction.

A plausible synthetic pathway would involve the following key steps:

-

Asymmetric Conjugate Addition: A chiral amine is reacted with an appropriate cinnamic acid derivative containing a 4-bromophenyl group. This step establishes the stereocenter at the C3 position.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

Deprotection: The chiral auxiliary is removed to yield the free β-amino acid.

-

Salt Formation: The final compound is treated with hydrochloric acid to form the stable hydrochloride salt.

Pharmacological Profile

Lesogaberan is a potent and selective agonist of the GABA-B receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional potency of Lesogaberan at the GABA-B receptor were determined using various in vitro assays.

| Parameter | Value | Species/Assay Conditions |

| Ki | 5.1 nM | Rat brain membranes ([3H]GABA displacement) |

| IC50 | 2 nM | Rat brain membranes (displaced GABA binding)[2] |

| EC50 | 8.6 nM | Human recombinant GABA-B1a/2 receptors (Ca2+ influx)[3] |

| Selectivity | >600-fold | Greater selectivity for GABA-B over GABA-A receptors[2] |

Preclinical Pharmacology

Preclinical studies in animal models, particularly in dogs, were instrumental in establishing the in vivo efficacy of Lesogaberan in modulating lower esophageal sphincter function.

| Study Type | Animal Model | Dose | Key Findings |

| TLESR Inhibition | Dog | 3 mg/kg (intragastric) | ~50% reduction in TLESRs[2] |

| Reflux Inhibition | Dog | 7 µmol/kg (oral) | Significant reduction in acid reflux episodes and esophageal acid exposure, comparable to baclofen[4] |

Pharmacokinetics

Pharmacokinetic studies in preclinical models demonstrated favorable oral bioavailability.

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 100% |

| Oral Bioavailability | Dog | 88% |

| Plasma Protein Binding | Rat, Human | 1% |

Clinical Development

Lesogaberan progressed into clinical trials to evaluate its safety, tolerability, and efficacy in both healthy volunteers and patients with GERD.

Phase I Studies

In healthy male volunteers, a single oral dose of Lesogaberan (0.8 mg/kg) demonstrated a significant 36% reduction in the number of TLESRs.[2]

Phase II Studies

A key Phase IIb, randomized, double-blind, placebo-controlled, multi-center study (NCT01005251) was conducted to assess the efficacy and safety of Lesogaberan as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[5]

Study Design:

-

Participants: 661 patients with persistent GERD symptoms despite stable PPI therapy.

-

Intervention: Four weeks of treatment with one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or placebo, in addition to their ongoing PPI therapy.

-

Primary Endpoint: The proportion of patients with at least three more days per week with no more than mild heartburn.

Results: The study found that Lesogaberan was only marginally superior to placebo.[5] Only the highest dose of 240 mg twice daily showed a statistically significant improvement over placebo, and the absolute difference was small.[5]

| Treatment Group | Responder Rate |

| Placebo | 17.9% |

| Lesogaberan 60 mg BID | 20.9% |

| Lesogaberan 120 mg BID | 25.6% |

| Lesogaberan 180 mg BID | 23.5% |

| Lesogaberan 240 mg BID | 26.2% |

Safety and Tolerability

Lesogaberan was generally well-tolerated in clinical trials. The most frequently reported adverse events included headache and paresthesia (a tingling or prickling sensation). A small number of patients receiving Lesogaberan experienced reversible elevations in liver enzymes.[2][5]

Discontinuation of Development

In 2011, AstraZeneca announced the discontinuation of the development of Lesogaberan for GERD. The decision was based on the findings from the Phase IIb study, which concluded that the observed treatment effect was not sufficiently clinically meaningful to warrant progression to Phase III trials.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like Lesogaberan for the GABA-B receptor.

-

Membrane Preparation:

-

Homogenize rat brain tissue in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes containing the GABA-B receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

Incubate a known concentration of a radiolabeled ligand that specifically binds to the GABA-B receptor (e.g., [3H]GABA) with the prepared cell membranes.

-

Add increasing concentrations of the unlabeled test compound (Lesogaberan) to compete with the radioligand for binding to the receptor.

-

Allow the mixture to incubate to reach binding equilibrium.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filter with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Measurement of TLESRs in Dogs (General Protocol)

This protocol describes the general procedure for measuring the effect of a test compound on TLESRs in a conscious dog model.

-

Animal Preparation:

-

Use trained conscious dogs equipped with a chronic esophageal fistula to allow for the insertion of manometry and pH catheters.

-

Acclimatize the dogs to the experimental setup to minimize stress.

-

-

Catheter Placement:

-

Insert a high-resolution manometry catheter through the fistula to measure pressures in the esophagus and lower esophageal sphincter.

-

Place a pH probe in the esophagus to detect acid reflux events.

-

-

Experimental Procedure:

-

Record a baseline period to determine the spontaneous rate of TLESRs.

-

Administer the test compound (Lesogaberan) or vehicle orally or via a gastric tube.

-

Provide a meal to the dog to stimulate TLESRs.

-

Record esophageal and LES pressures and esophageal pH for a defined period post-dosing and post-meal.

-

-

Data Analysis:

-

Identify and quantify the number of TLESRs based on established manometric criteria (e.g., a rapid drop in LES pressure to the level of gastric pressure, not triggered by a swallow).

-

Compare the frequency of TLESRs before and after drug administration.

-

Quantify the number and duration of acid reflux events.

-

Visualizations

GABA-B Receptor Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential applications in neuroscience. However, its most prominent role to date is as a key building block in the synthesis of potent, targeted anti-cancer therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its pivotal role in the development of the CENP-E inhibitor GSK923295. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a butyric acid backbone with an amino group at the β-position and a 4-bromophenyl substituent at the γ-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | PubChem |

| Molecular Weight | 294.57 g/mol | PubChem |

| CAS Number | 270062-84-5 | Chemical Suppliers |

| Predicted Boiling Point | 387.6 ± 32.0 °C | Chemical Suppliers |

| Predicted Density | 1.517 ± 0.06 g/cm³ | Chemical Suppliers |

| Predicted pKa | 3.76 ± 0.10 | Chemical Suppliers |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Chemical Suppliers |

Synthesis and Experimental Protocols

One common strategy for the enantioselective synthesis of related β-aryl-β-amino acids is the rhodium-catalyzed asymmetric hydrogenation of enamines.

Representative Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor

The following is a generalized protocol based on known methodologies for the synthesis of chiral β-amino acids.

Step 1: Formation of the Enamine Precursor

A β-keto ester, derived from 4-bromophenylacetic acid, is reacted with an ammonium salt, such as ammonium acetate, in a suitable solvent like methanol or ethanol. The reaction mixture is heated to reflux to drive the formation of the corresponding enamine. The product is then isolated by crystallization.

Step 2: Asymmetric Hydrogenation

The enamine precursor is dissolved in a degassed solvent (e.g., toluene or methanol) in a high-pressure reactor. A chiral rhodium catalyst, such as one based on a Josiphos-type ligand, is added. The reactor is then pressurized with hydrogen gas (typically 40-100 psi) and stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Step 3: Deprotection and Salt Formation

The resulting protected β-amino ester is then hydrolyzed under acidic or basic conditions to yield the free amino acid. Subsequent treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol affords the desired this compound salt, which can be purified by recrystallization.

Theoretical Analysis of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with potential applications in medicinal chemistry and drug discovery. The presence of a bromophenyl group offers a site for synthetic modification, making it a valuable building block.[1][2] While extensive experimental research on its applications is ongoing, this document addresses the notable absence of dedicated theoretical and computational studies in publicly accessible literature. This guide outlines a comprehensive framework for conducting such theoretical studies, detailing the necessary computational protocols and data presentation strategies. It serves as a methodological blueprint for researchers seeking to investigate the structural, electronic, and reactive properties of this molecule and its analogs through computational means.

Introduction

This technical guide provides a standardized approach for the theoretical investigation of this compound. It covers the typical computational experiments required to elucidate its properties, from geometry optimization to spectroscopic analysis and reactivity prediction.

Physicochemical Properties

While detailed theoretical data is scarce, fundamental physicochemical properties have been computed or predicted and are available in public databases. These serve as a baseline for more advanced computational verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | PubChem[5] |

| Molecular Weight | 294.57 g/mol | PubChem[5] |

| Monoisotopic Mass | 292.98182 Da | PubChem[5] |

| Boiling Point (Predicted) | 387.6 ± 32.0 °C | Chemdad[6] |

| Density (Predicted) | 1.517 ± 0.06 g/cm³ | Chemdad[6] |

| pKa (Predicted) | 3.76 ± 0.10 | Chemdad[6] |

Proposed Experimental Protocols for Theoretical Studies

The following sections detail the recommended computational methodologies for a thorough theoretical analysis. These protocols are based on established practices in computational chemistry for small organic molecules.

Geometry Optimization and Vibrational Analysis

This is the foundational step in any computational study to find the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: Obtain the initial 3D structure of this compound. The zwitterionic form should be considered, especially for condensed-phase simulations.

-

Methodology: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing anions and hydrogen bonding, while the polarization functions (d,p) are crucial for non-planar molecules.

-

-

Solvation Model: To simulate a more realistic environment (e.g., aqueous), use an implicit solvation model like the Polarizable Continuum Model (PCM).

-

Calculation: Perform a full geometry optimization without constraints.

-

Verification: Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also yield the theoretical infrared (IR) and Raman spectra.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting reactivity and intermolecular interactions.

Protocol:

-

Population Analysis: Using the optimized geometry, perform a single-point energy calculation to derive atomic charges and electron distribution. Natural Bond Orbital (NBO) analysis is recommended for this purpose as it provides a chemically intuitive picture of bonding.

-

Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other species.

Mandatory Visualizations

Diagrams are essential for conveying complex workflows and relationships in theoretical studies. The following are presented in the DOT language for use with Graphviz.

Caption: Workflow for a theoretical quantum chemical study.

Caption: Logical relationship of inputs and outputs in a computational analysis.

Conclusion

A comprehensive theoretical investigation of this compound would provide invaluable insights for its application in drug design and synthesis. The protocols and workflows outlined in this guide offer a standardized framework for researchers to generate high-quality, reproducible computational data. Such studies would bridge a critical knowledge gap, enabling a more rational design of novel therapeutics based on this versatile chemical scaffold. The combination of DFT-based calculations for structural and electronic properties represents a robust starting point for any future in silico analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

For: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the physicochemical properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound of interest in pharmaceutical research and development.

Chemical Identity and Molecular Weight

This compound is a chiral amino acid derivative. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecular formula of this compound is C₁₀H₁₃BrClNO₂[1][2]. Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 294.576 |

The computed molecular weight is approximately 294.58 g/mol [1]. PubChem lists a computed molecular weight of 294.57 g/mol [2].

Experimental Protocol: Molecular Weight Determination (Theoretical)

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula. The protocol for its theoretical determination is as follows.

Caption: Workflow for theoretical molecular weight calculation.

Methodology:

-

Identify the Molecular Formula: The first step is to correctly determine the molecular formula from the chemical name, which is C₁₀H₁₃BrClNO₂[1][2].

-

Determine Atomic Weights: The standard atomic weights of the constituent elements are obtained from the IUPAC periodic table (C: ~12.011, H: ~1.008, Br: ~79.904, Cl: ~35.453, N: ~14.007, O: ~15.999).

-

Calculate Total Mass per Element: The number of atoms of each element is multiplied by its atomic weight.

-

Summation: The values from the previous step are summed to yield the final molecular weight of the compound.

This theoretical calculation provides a precise molecular weight essential for stoichiometric calculations in experimental research and drug formulation.

References

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral γ-aminobutyric acid (GABA) analog. Its structural similarity to known GABA-B receptor agonists, such as baclofen and phenibut, suggests significant potential for investigation in the field of neuroscience and pharmacology. The presence of a bromophenyl moiety may enhance its binding affinity and modulate its pharmacokinetic profile, making it a compelling candidate for drug discovery and development programs targeting neurological and psychiatric disorders. This technical guide outlines potential research areas, provides detailed experimental protocols for its evaluation, and summarizes key data on related compounds to offer a comparative framework for future studies.

Introduction: The Promise of a Novel GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric conditions, including anxiety disorders, epilepsy, spasticity, and pain.[2] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogs has led to significant therapeutic advancements.[1][2]

This compound belongs to this promising class of compounds. Its core structure, a butanoic acid backbone with an amino group and a phenyl ring, is characteristic of potent GABA-B receptor agonists.[3] The introduction of a bromine atom at the para position of the phenyl ring is a key structural modification that may influence its pharmacological properties. Halogenation can impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile.

This document serves as an in-depth technical guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Research Areas

Based on its structural similarity to established GABA-B receptor agonists, the primary research focus for this compound should be on its potential therapeutic applications in neurological disorders.

Anxiolytic Effects

GABA-B receptor agonists are known to exhibit anxiolytic properties. Therefore, a key area of investigation is the potential of this compound in the treatment of anxiety disorders. Preclinical studies using established animal models of anxiety are warranted to evaluate its efficacy.

Anticonvulsant Activity

Deficiencies in GABAergic inhibition are a hallmark of epilepsy. By enhancing inhibitory neurotransmission, GABA-B receptor agonists can raise the seizure threshold. Investigating the anticonvulsant effects of this compound in various seizure models could reveal its potential as a novel anti-epileptic drug.

Spasticity and Muscle Relaxation

Baclofen, a chlorinated analog, is a widely used muscle relaxant for the treatment of spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[3] The structural resemblance suggests that this compound could also possess potent muscle relaxant properties.

Neuropathic Pain

GABA-B receptors are involved in the modulation of pain perception. Agonists at these receptors have shown promise in alleviating neuropathic pain. Research into the analgesic effects of this compound could open up new avenues for pain management.

Core Mechanistic Hypothesis: GABA-B Receptor Agonism

The primary mechanism of action for this compound is hypothesized to be the activation of GABA-B receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events resulting in neuronal inhibition.

Caption: Hypothesized GABA-B Receptor Signaling Pathway.

Data Presentation: Comparative Analysis of Related Compounds

While specific quantitative data for this compound is not yet publicly available, the following tables provide data for structurally related GABA-B receptor agonists to serve as a benchmark for future studies.

Table 1: GABA-B Receptor Binding Affinities of Analogous Compounds

| Compound | Ki (μM) | Radioligand | Tissue Source | Reference |

| Baclofen | 6.0 ± 1 | [3H]CGP54626 | Rat Brain | [2] |

| (R)-Phenibut | 92 ± 3 | [3H]CGP54626 | Rat Brain | [2] |

| Racemic Phenibut | 177 ± 2 | [3H]CGP54626 | Rat Brain | [2] |

Table 2: Functional Potency (EC50) of GABA-B Agonists

| Compound | EC50 (μM) | Assay Type | Cell/Tissue Type | Reference |

| Baclofen | 6.0 | Outward K+ current | Mouse Cerebellar Purkinje Cells | [4] |

| F-phenibut | 23.3 | Outward K+ current | Mouse Cerebellar Purkinje Cells | [4] |

| Phenibut | 1362 | Outward K+ current | Mouse Cerebellar Purkinje Cells | [4] |

Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key experiments are provided below.

In Vitro GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABA-B receptor.

Caption: Workflow for In Vitro GABA-B Receptor Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.

-

The final pellet containing the synaptic membranes is resuspended in the assay buffer.[5]

-

-

Binding Assay:

-

The membrane preparation is incubated with a known concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626) and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.[6]

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

-

-

Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a known GABA-B agonist (e.g., baclofen).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3]

Caption: Workflow for the Elevated Plus Maze Test.

Detailed Methodology:

-

Apparatus:

-

The EPM consists of four arms arranged in a plus shape, elevated from the floor.

-

Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).[1]

-

-

Procedure:

-

Animals (rats or mice) are habituated to the testing room for at least one hour before the experiment.

-

The test compound or vehicle is administered at a predetermined time before the test.

-

Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[3]

-

The animal's behavior is recorded using a video camera mounted above the maze.

-

-

Data Analysis:

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Locomotor activity can be assessed by the total number of arm entries.

-

Synthesis and Chemical Properties

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of chiral β-amino acids. A potential retrosynthetic analysis is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a multi-step sequence commencing with the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, followed by saponification, amidation, Hofmann rearrangement, and final conversion to the hydrochloride salt. This protocol is designed to be a practical guide for laboratory synthesis, offering detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Chiral β-amino acids are significant structural motifs found in a variety of biologically active molecules and are crucial intermediates in the synthesis of pharmaceuticals. (S)-3-Amino-4-(4-bromophenyl)butanoic acid, in particular, serves as a key precursor for the synthesis of various therapeutic agents. The presence of the bromine atom allows for further synthetic modifications through cross-coupling reactions, enhancing its utility in drug discovery and development. The protocol outlined herein describes a robust and scalable method for the preparation of the enantiomerically pure hydrochloride salt of this important β-amino acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step process starting from commercially available materials. The key steps include:

-

Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate to establish the chiral center.

-

Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid.

-

Amidation: Conversion of the carboxylic acid to the primary amide.

-

Hofmann Rearrangement and Salt Formation: Rearrangement of the amide to the primary amine, followed by in-situ formation of the hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This procedure is adapted from a reliable method for the asymmetric conjugate addition of arylboronic acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (4-bromophenyl)boronic acid | 200.82 | 25.1 g | 125 |

| Ethyl crotonate | 114.14 | 17.1 g | 150 |

| [Rh(cod)₂]BF₄ | 406.08 | 508 mg | 1.25 |

| (S)-BINAP | 622.68 | 778 mg | 1.25 |

| 1,4-Dioxane | - | 250 mL | - |

| Triethylamine (TEA) | 101.19 | 17.4 mL | 125 |

| Water | - | 38 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), [Rh(cod)₂]BF₄ (508 mg, 1.25 mmol), and (S)-BINAP (778 mg, 1.25 mmol).

-

Add 1,4-dioxane (250 mL) and stir the mixture under a nitrogen atmosphere for 30 minutes.

-

Add water (38 mL) followed by triethylamine (17.4 mL, 125 mmol).

-

Heat the reaction mixture to 30°C and add ethyl crotonate (17.1 g, 150 mmol) dropwise over 10 minutes.

-

Stir the reaction at 30°C for 24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with 200 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-Ethyl 3-(4-bromophenyl)butanoate as a colorless oil.

Expected Yield: ~32 g (90%)

Step 2: Synthesis of (S)-3-(4-bromophenyl)butanoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | 271.15 | 32.0 g | 118 |

| Sodium Hydroxide (NaOH) | 40.00 | 7.1 g | 177 |

| Methanol (MeOH) | - | 150 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Dissolve (S)-Ethyl 3-(4-bromophenyl)butanoate (32.0 g, 118 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (7.1 g, 177 mmol) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-3-(4-bromophenyl)butanoic acid as a white solid.

Expected Yield: ~27 g (94%)

Step 3: Synthesis of (S)-3-(4-bromophenyl)butanamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-3-(4-bromophenyl)butanoic acid | 243.11 | 27.0 g | 111 |

| Thionyl chloride (SOCl₂) | 118.97 | 12.0 mL | 165 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Ammonium hydroxide (28% aq.) | - | 100 mL | - |

Procedure:

-

Suspend (S)-3-(4-bromophenyl)butanoic acid (27.0 g, 111 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

-

Add thionyl chloride (12.0 mL, 165 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in 100 mL of DCM and add it dropwise to a vigorously stirred solution of concentrated ammonium hydroxide (100 mL) at 0°C.

-

Stir the mixture for 1 hour at room temperature.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-3-(4-bromophenyl)butanamide as a white solid.

Expected Yield: ~25 g (93%)

Step 4: Synthesis of this compound

This procedure is based on the principles of the Hofmann rearrangement.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-3-(4-bromophenyl)butanamide | 242.12 | 25.0 g | 103 |

| Sodium Hydroxide (NaOH) | 40.00 | 16.5 g | 412 |

| Bromine (Br₂) | 159.81 | 5.8 mL | 113 |

| Water | - | 250 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (5.8 mL, 113 mmol) to a solution of sodium hydroxide (16.5 g, 412 mmol) in water (250 mL) at 0°C.

-

Add (S)-3-(4-bromophenyl)butanamide (25.0 g, 103 mmol) to the cold sodium hypobromite solution.

-

Slowly warm the reaction mixture to 70°C and maintain this temperature for 1 hour.

-

Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield this compound.

Expected Yield: ~21 g (70%)

Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (by NMR) |

| 1 | (S)-Ethyl 3-(4-bromophenyl)butanoate | Ethyl crotonate | 90 | >98% |

| 2 | (S)-3-(4-bromophenyl)butanoic acid | (S)-Ethyl 3-(4-bromophenyl)butanoate | 94 | >99% |

| 3 | (S)-3-(4-bromophenyl)butanamide | (S)-3-(4-bromophenyl)butanoic acid | 93 | >98% |

| 4 | This compound | (S)-3-(4-bromophenyl)butanamide | 70 | >99% |

Signaling Pathways and Logical Relationships

The Hofmann rearrangement proceeds through a key isocyanate intermediate. The following diagram illustrates the mechanistic pathway from the primary amide to the final amine.

Figure 2: Mechanism of the Hofmann Rearrangement.

Conclusion

The protocol described provides a comprehensive and detailed guide for the synthesis of this compound. The methods are based on established and reliable chemical transformations, ensuring good yields and high enantiopurity of the final product. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important chiral building block.

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), particularly with the presence of a lipophilic 4-bromophenyl group, suggests potential interactions with components of the GABAergic system. This document outlines detailed experimental protocols to investigate the potential of this compound as a modulator of GABA transporters and to assess its analgesic properties in vivo. The provided data is hypothetical and for illustrative purposes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 270062-84-5 | [1] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [2] |

| Molecular Weight | 294.57 g/mol | [2] |

| Boiling Point (Predicted) | 387.6±32.0 °C | [1] |

| Density (Predicted) | 1.517±0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.76±0.10 | [1] |

Application 1: Inhibition of GABA Transporters

The primary inhibitory neurotransmitter in the central nervous system, GABA, has its synaptic concentration regulated by GABA transporters (GATs).[3][4] The inhibition of these transporters can elevate GABA levels, a therapeutic strategy for conditions like epilepsy and neuropathic pain. The structural characteristics of this compound make it a candidate for a GAT inhibitor.

Hypothetical Quantitative Data: GAT Inhibition Assay

The following table summarizes hypothetical data from a cell-based GABA transporter inhibition assay.

| Transporter Subtype | Test Compound Concentration (µM) | % Inhibition of [³H]GABA Uptake | IC₅₀ (µM) |

| mGAT1 | 0.1 | 15.2 ± 2.1 | 5.8 |

| 1 | 48.9 ± 3.5 | ||

| 10 | 85.1 ± 2.8 | ||

| 100 | 98.6 ± 1.2 | ||

| mGAT2 | 10 | 10.5 ± 4.2 | > 100 |

| mGAT3 | 10 | 25.7 ± 3.9 | 22.4 |

| mGAT4 | 10 | 18.3 ± 2.5 | 45.1 |

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory activity of this compound on mouse GABA transporters (mGATs) expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells transiently or stably expressing individual mouse GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation fluid

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Plating: Culture HEK293 cells expressing the specific mGAT subtype in DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to obtain a range of test concentrations.

-

Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. d. Allow the uptake to proceed for a specific duration (e.g., 10-20 minutes). e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Measurement: a. Lyse the cells with a suitable lysis buffer. b. Add scintillation fluid to each well. c. Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: a. Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Application 2: In Vivo Analgesic Activity

Given the role of the GABAergic system in pain modulation, compounds that enhance GABAergic transmission may exhibit analgesic properties. The following protocol outlines a common preclinical model to assess the analgesic potential of this compound.

Hypothetical Quantitative Data: Acetic Acid-Induced Writhing Test

This table presents hypothetical results from an in vivo analgesic study in mice.

| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing | ED₅₀ (mg/kg) |

| Vehicle Control | - | 45.6 ± 3.2 | - | 12.5 |

| Test Compound | 5 | 31.2 ± 2.8 | 31.6% | |

| 10 | 22.1 ± 2.5 | 51.5% | ||

| 20 | 10.8 ± 1.9 | 76.3% | ||

| Positive Control (Diclofenac) | 10 | 8.5 ± 1.5 | 81.4% |

Data are presented as mean ± SEM and are hypothetical.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.[5][6][7]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control (e.g., Diclofenac sodium)

-

0.6% acetic acid solution

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: a. Randomly divide the animals into groups (n=6-10 per group). b. Administer the test compound at various doses, the vehicle, or the positive control via intraperitoneal injection.

-

Latency Period: Allow a 30-minute latency period after injection.

-

Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

-

Observation: a. Immediately place each mouse into an individual observation chamber. b. Record the total number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: a. Calculate the mean number of writhes for each group. b. Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. c. Calculate the ED₅₀ value (the dose that produces 50% of the maximum effect) using an appropriate statistical method.

Visualizations

GABAergic Synapse Signaling Pathway

Caption: Proposed mechanism of action at a GABAergic synapse.

Experimental Workflow for Compound Characterizationdot

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction